2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine

説明

特性

IUPAC Name |

2,6-dimethyl-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6(2)10-9-5-7(3)11-8(4)12-9/h5-6H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRMARPJTMQCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,6-Dimethyl-N-(propan-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its effects on multiple biological targets.

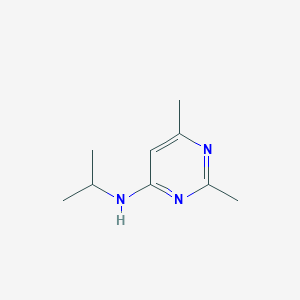

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly in the fields of anti-cancer, antimicrobial, and enzyme inhibition. Below is a summary of its biological activities based on diverse research findings.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 μM across different cell lines, indicating moderate potency against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to exhibit activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Studies have demonstrated that it can inhibit specific kinases involved in cancer progression:

- Target Enzymes : EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

- Mechanism : The compound acts as a competitive inhibitor, with binding affinities in the nanomolar range (Ki values between 10–100 nM) for these targets .

Case Studies

- Study on Anticancer Activity : A recent study investigated the effects of this compound on MDA-MB-231 cells. The results indicated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase, suggesting a potential mechanism for its anti-tumor effects .

- Antimicrobial Efficacy Assessment : In another study, the antimicrobial efficacy of the compound was tested against a panel of bacterial and fungal strains. The results showed that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative therapeutic agent .

科学的研究の応用

Antagonism of Adenosine Receptors

One of the notable applications of 2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine is its role as an antagonist of adenosine A2A receptors. Research indicates that compounds with similar structures have demonstrated significant inhibitory effects on these receptors, which are implicated in various neurological disorders and cancer pathways. The ability to selectively inhibit these receptors can lead to advancements in treating conditions such as Parkinson's disease and certain types of cancer .

Inhibition of Nitric Oxide Synthase

The compound has also been studied for its potential to inhibit neuronal nitric oxide synthase (nNOS), which is crucial in the treatment of neurodegenerative diseases. Selective nNOS inhibitors can help mitigate the effects of excessive nitric oxide production, which is associated with neurotoxicity . The structural modifications in derivatives of this compound have shown promise in enhancing selectivity and potency against nNOS while minimizing off-target effects .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents that can enhance its biological activity. The structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the pyrimidine ring can significantly influence the compound's efficacy and selectivity .

Case Study: Anticancer Activity

In a study evaluating a series of pyrimidine derivatives, including this compound, researchers found that certain modifications led to enhanced anti-tumor activity against triple-negative breast cancer cells. The findings suggested that the compound's ability to inhibit specific kinases involved in tumor growth could be leveraged for therapeutic purposes .

Case Study: Neuroprotective Effects

Another significant study highlighted the neuroprotective effects of similar compounds in models of ischemia-reperfusion injury. The administration of these compounds resulted in reduced neuronal death and improved functional recovery, suggesting their potential application in treating stroke and other ischemic conditions .

Comparative Analysis Table

類似化合物との比較

Anticancer Agents

- AG488 : Exhibits potent anti-tumor activity in breast cancer models, reducing tumor volume with lower toxicity compared to docetaxel and sunitinib. Its HCl salt enhances water solubility and bioavailability .

- Compound 15: Inhibits microtubule assembly and shows nanomolar-range GI₅₀ values against cancer cells. The isopropyl group contributes to conformational rigidity, improving target binding .

Fungicidal Agents

Enzyme Inhibitors

- Palladium(II) Complexes: Analogues such as cis-dichlorido-2,6-dimethyl-N-(pyridin-2-yl)methylene)anilinepalladium(II) inhibit monoamine oxidase (IC₅₀: 13.09–17.66 μM) without cytotoxicity in HEK-293 cells .

Key Research Findings and Trends

For example, AG488’s isopropyl moiety improves pharmacokinetic profiles . Halogenation (e.g., chlorine in HNPC-A9229) increases fungicidal potency but may elevate toxicity unless balanced with hydrophilic groups like pyridin-2-yloxy .

Solubility and Bioavailability :

- Hydrochloride salts (e.g., AG488) significantly improve water solubility, critical for in vivo efficacy. Unmodified analogs like Compound 15 rely on organic solvents for delivery .

準備方法

Pyrimidine Ring Formation and Amination

A classical method for preparing substituted pyrimidin-4-amines involves the condensation of β-dicarbonyl compounds with guanidine derivatives or amidines to form the pyrimidine ring. For 2,6-dimethyl substitution, acetylacetone (2,4-pentanedione) or its derivatives are commonly used as the β-dicarbonyl component.

Step 1: Synthesis of 2,6-dimethylpyrimidin-4-amine

Guanidine hydrochloride reacts with 2,4-pentanedione under reflux in ethanol or another suitable solvent to yield 2,6-dimethylpyrimidin-4-amine. The reaction typically proceeds via cyclocondensation, forming the pyrimidine ring with methyl substituents at positions 2 and 6 and an amino group at position 4.

Parameter Typical Conditions Yield (%) Solvent Ethanol or aqueous ethanol 70–85 Temperature Reflux (78–90 °C) Reaction Time 4–12 hours Purification Recrystallization or filtration

N-Substitution of the 4-Amino Group

The N-substitution of the amino group at position 4 with an isopropyl group (propan-2-yl) can be achieved via nucleophilic substitution or reductive amination methods.

Method A: Direct Alkylation

The 2,6-dimethylpyrimidin-4-amine is reacted with an isopropyl halide (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Parameter Typical Conditions Yield (%) Base Potassium carbonate or sodium hydride Solvent DMF, DMSO, or acetonitrile Temperature Room temperature to 80 °C Reaction Time 6–24 hours 60–75 Purification Column chromatography or recrystallization Method B: Reductive Amination

Alternatively, the 2,6-dimethylpyrimidin-4-amine can be reacted with acetone (the ketone corresponding to isopropyl group) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to afford the N-isopropyl derivative.

Parameter Typical Conditions Yield (%) Reducing Agent Sodium cyanoborohydride or sodium triacetoxyborohydride Solvent Methanol, ethanol, or dichloromethane Temperature Room temperature to mild heating (25–50 °C) Reaction Time 12–24 hours 65–80 Purification Extraction and crystallization

Representative Synthetic Scheme

A generalized synthetic scheme for 2,6-dimethyl-N-(propan-2-yl)pyrimidin-4-amine is as follows:

Cyclocondensation:

$$

\text{Guanidine hydrochloride} + \text{2,4-pentanedione} \xrightarrow{\text{Reflux}} \text{2,6-dimethylpyrimidin-4-amine}

$$N-Alkylation:

$$

\text{2,6-dimethylpyrimidin-4-amine} + \text{Isopropyl bromide} \xrightarrow{\text{Base, Solvent}} \text{this compound}

$$

Alternatively,

- Reductive Amination:

$$

\text{2,6-dimethylpyrimidin-4-amine} + \text{Acetone} + \text{Reducing agent} \rightarrow \text{this compound}

$$

Research Findings and Optimization

Yield and Purity: The cyclocondensation step typically yields the 2,6-dimethylpyrimidin-4-amine intermediate in good yields (70–85%). The subsequent N-alkylation or reductive amination step yields the final compound with moderate to good yields (60–80%) depending on reaction conditions and purification methods.

Reaction Conditions: Mild temperatures and controlled pH are critical to avoid side reactions such as over-alkylation or ring degradation.

Solvent Effects: Polar aprotic solvents favor nucleophilic substitution in N-alkylation, while protic solvents are preferred in reductive amination for better solubility and reaction rates.

Catalysts and Bases: Use of mild bases like potassium carbonate minimizes side reactions. Strong bases may lead to decomposition of the pyrimidine ring.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | Guanidine hydrochloride + 2,4-pentanedione | 78–90 (reflux) | 4–12 | 70–85 | Ethanol solvent, forms pyrimidin-4-amine |

| N-Alkylation (Method A) | Isopropyl bromide + K2CO3 in DMF | 25–80 | 6–24 | 60–75 | Polar aprotic solvent, mild base |

| Reductive Amination | Acetone + NaBH3CN or Na(OAc)3BH in MeOH | 25–50 | 12–24 | 65–80 | Mild reducing agent, protic solvent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。